2,4,7,7a-Tetraphenyl-3a,7a-dihydro-1H-inden-1-one
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Overview
Description
2,4,7,7a-Tetraphenyl-3a,7a-dihydro-1H-inden-1-one is a complex organic compound with the molecular formula C33H24O It is characterized by its unique structure, which includes multiple phenyl groups attached to an indenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,7a-Tetraphenyl-3a,7a-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of a base to facilitate the cyclization process, followed by purification steps to isolate the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,7,7a-Tetraphenyl-3a,7a-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2,4,7,7a-Tetraphenyl-3a,7a-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism by which 2,4,7,7a-Tetraphenyl-3a,7a-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biochemical processes, depending on the specific functional groups and derivatives involved. Detailed studies are required to elucidate the exact pathways and targets .
Comparison with Similar Compounds
Similar Compounds
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: Shares a similar core structure but with different substituents.
3a,7a-Dihydro-3,4,5,7a-tetraphenylinden-1-one: Another related compound with slight variations in the phenyl group positions.
Uniqueness
2,4,7,7a-Tetraphenyl-3a,7a-dihydro-1H-inden-1-one is unique due to its specific arrangement of phenyl groups and the indenone core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
63448-91-9 |
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Molecular Formula |
C33H24O |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2,4,7,7a-tetraphenyl-3aH-inden-1-one |
InChI |
InChI=1S/C33H24O/c34-32-29(25-15-7-2-8-16-25)23-31-28(24-13-5-1-6-14-24)21-22-30(26-17-9-3-10-18-26)33(31,32)27-19-11-4-12-20-27/h1-23,31H |
InChI Key |
XTKLKPDXFYKBEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3(C2C=C(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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